molecular formula C20H21N3O2 B2510868 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide CAS No. 898420-11-6

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide

Cat. No. B2510868
CAS RN: 898420-11-6
M. Wt: 335.407
InChI Key: PLKBEERRUWDLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide, also known as MP-10, is a synthetic compound that has been studied for its potential use in various scientific research applications. It belongs to the class of quinazoline-based compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Anticonvulsant Properties

The compound has shown promising anticonvulsant effects in experimental epilepsy models. Researchers synthesized novel N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives and evaluated their activity using intraperitoneal maximal electroshock shock (MES) and subcutaneous pentylenetetrazole (sc PTZ) seizure models in mice . The most active derivative, 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24), exhibited potency surpassing reference antiepileptic drugs like phenytoin and ethosuximide. Further mechanistic studies suggested involvement of GABA (γ-amino butyric acid) and AMPA (S)-2-amino-3-(3-hydroxyl-5-methyl-4-isoxazolyl)propionic acid) pathways .

Antioxidant Properties

Although not directly studied for antioxidant properties, related compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) contribute to the antioxidant effects of Maillard reaction intermediates. Investigating the antioxidant potential of this compound and its derivatives could be valuable .

Neurotransmitter Receptor Modulation

Given its structural features, this compound might interact with neurotransmitter receptors. Exploring its effects on NMDA (N-methyl-D-aspartate) and cholecystokinin receptors could reveal novel pharmacological actions .

properties

IUPAC Name

2,2-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-21-17-11-6-5-10-16(17)18(24)23(13)15-9-7-8-14(12-15)22-19(25)20(2,3)4/h5-12H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKBEERRUWDLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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